

Antihyperglycemic and anti-obesity features of 1-Deoxynojirimycin

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

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An In-depth Technical Guide on the Antihyperglycemic and Anti-obesity Features of 1-Deoxynojirimycin

Executive Summary

1-Deoxynojirimycin (DNJ) is a potent polyhydroxy alkaloid, classified as an iminosugar, predominantly found in mulberry leaves (Morus alba), as well as in certain microorganisms like Bacillus and Streptomyces species.[1][2] Renowned for its robust biological activities, DNJ has garnered significant scientific interest, particularly for its therapeutic potential in managing metabolic disorders. This technical guide provides a comprehensive overview of the antihyperglycemic and anti-obesity properties of DNJ, detailing its mechanisms of action, summarizing quantitative data from key studies, outlining experimental protocols, and visualizing core signaling pathways. The primary audience for this document includes researchers, scientists, and professionals in the field of drug development.

Antihyperglycemic Mechanisms of Action

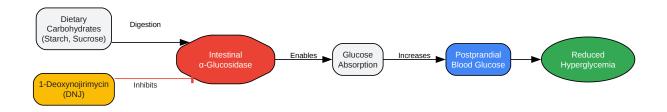
DNJ exerts its glucose-lowering effects through a multi-pronged approach, targeting key processes in carbohydrate digestion, glucose absorption, and systemic glucose homeostasis.

Primary Mechanism: Inhibition of Intestinal α -Glucosidases



The principal and most well-documented mechanism of DNJ is its competitive inhibition of α -glucosidase enzymes located in the brush border of the small intestine.[1][2][3] These enzymes, including sucrase, maltase, and isomaltase, are responsible for the final step in carbohydrate digestion—breaking down oligosaccharides and disaccharides into absorbable monosaccharides like glucose.[3]

By binding to the active sites of these enzymes, DNJ effectively delays carbohydrate digestion and subsequent glucose absorption into the bloodstream.[2][4] This action leads to a significant reduction in postprandial hyperglycemia (the sharp rise in blood glucose after a meal), a critical factor in the management of type 2 diabetes.[1][4][5] Clinical and preclinical studies have consistently demonstrated that DNJ significantly lowers postprandial plasma glucose and insulin levels.[4][6]



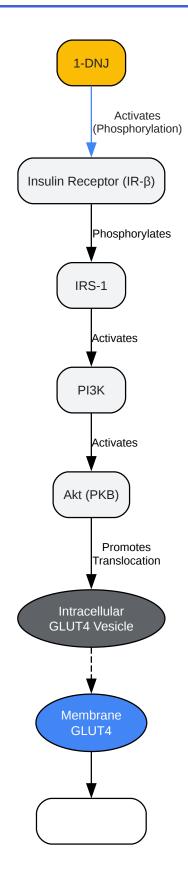
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Caption: Primary antihyperglycemic action of DNJ via α -glucosidase inhibition.

Enhancement of Insulin Sensitivity

Beyond its effects in the gut, absorbed DNJ improves insulin sensitivity in peripheral tissues, particularly skeletal muscle.[7][8] This is achieved through the activation of the insulin receptor signaling pathway. DNJ treatment has been shown to increase the phosphorylation of key signaling molecules, including insulin receptor beta (IR-β), insulin receptor substrate-1 (IRS1), phosphatidylinositol 3-kinase (PI3K), and protein kinase B (Akt).[7] The activation of this PI3K/Akt pathway culminates in the translocation of glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane, facilitating increased glucose uptake from the blood into muscle cells.[7]





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Caption: DNJ-mediated enhancement of insulin sensitivity via the PI3K/Akt pathway.



Modulation of Hepatic Glucose Metabolism

DNJ also directly influences glucose metabolism in the liver. Studies have shown that DNJ treatment upregulates the activity and expression of key glycolytic enzymes, such as glucokinase (GK), phosphofructokinase (PFK), and pyruvate kinase (PK).[5][9] Concurrently, it downregulates the expression of crucial gluconeogenic enzymes, including phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G-6-Pase).[5][9] This dual action shifts hepatic metabolism towards glucose breakdown (glycolysis) and away from glucose synthesis (gluconeogenesis), further contributing to lower systemic blood glucose levels.

Impact on Gut Microbiota

Emerging evidence suggests that DNJ's metabolic benefits are partly mediated through its influence on the gut microbiome.[10] DNJ treatment has been shown to alleviate gut dysbiosis in diabetic animal models by promoting the growth of beneficial bacteria like Lactobacillus and Bifidobacterium while suppressing potentially harmful genera.[9][11] These alterations in the gut microbial community can contribute to improved glucose homeostasis and overall metabolic health.

Anti-Obesity Mechanisms of Action

DNJ demonstrates significant anti-obesity effects, primarily by regulating lipid metabolism and adipokine secretion.

Regulation of Adiponectin and AMPK Signaling

A pivotal mechanism in DNJ's anti-obesity action is its ability to increase the expression and plasma levels of adiponectin, an adipokine known to enhance insulin sensitivity and promote fatty acid oxidation.[12][13][14] Increased adiponectin levels lead to the activation of AMP-activated protein kinase (AMPK) in the liver and muscle.[14][15] AMPK, a central regulator of cellular energy homeostasis, subsequently stimulates the β -oxidation of fatty acids while simultaneously inhibiting lipid synthesis pathways.[12][14]

Modulation of Lipid Metabolism Enzymes

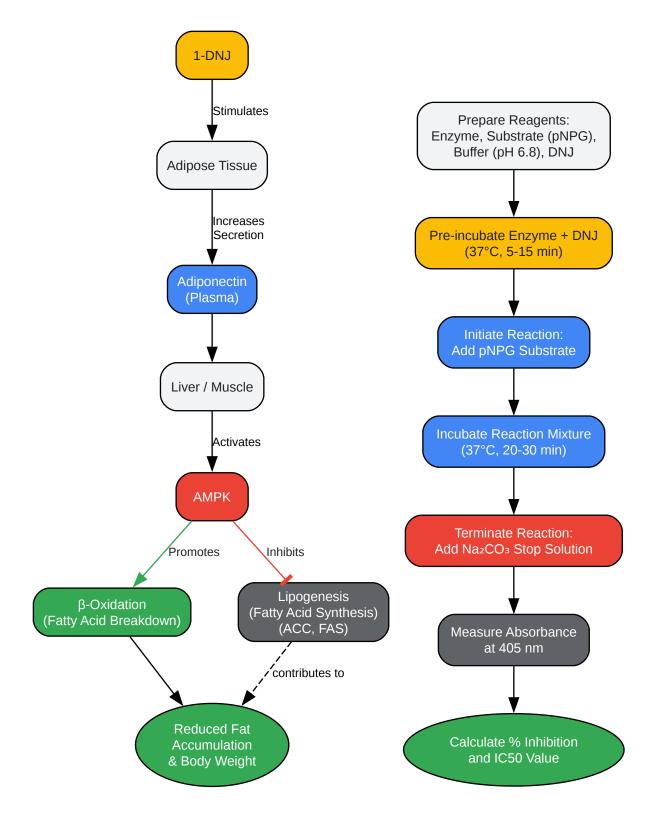






DNJ directly impacts the enzymatic machinery of lipid metabolism. It has been shown to decrease the activity of key lipogenic enzymes, including acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS).[16] In concert, it elevates the activity of enzymes involved in fatty acid breakdown, such as carnitine palmitoyltransferase (CPT) and acyl-CoA oxidase (ACO). [16] This coordinated regulation results in reduced fat accumulation in the liver and adipose tissue, decreased visceral fat weight, and a reduction in adipocyte size.[12][13][16]





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- To cite this document: BenchChem. [Antihyperglycemic and anti-obesity features of 1-Deoxynojirimycin]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b014444#antihyperglycemic-and-anti-obesity-features-of-1-deoxynojirimycin]

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